molecular formula C11H21NO B1143068 (1S,2R,9R)-2-Methyl-octahydro-2H-quinolizidine-1-methanol CAS No. 176210-35-8

(1S,2R,9R)-2-Methyl-octahydro-2H-quinolizidine-1-methanol

Cat. No. B1143068
M. Wt: 183.29
InChI Key:
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Description

“(1S,2R,9R)-2-Methyl-octahydro-2H-quinolizidine-1-methanol” is a chemical compound with the molecular formula C11H21NO . It has a molecular weight of 183.29 . The IUPAC name for this compound is [(1S,2R,9aR)-2-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol .


Molecular Structure Analysis

The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of this molecule . The InChI key for this compound is KQSUTGPPNQPQPW-OUAUKWLOSA-N .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C11H21NO and a molecular weight of 183.29 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

properties

IUPAC Name

[(1S,2R,9aR)-2-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-9-5-7-12-6-3-2-4-11(12)10(9)8-13/h9-11,13H,2-8H2,1H3/t9-,10+,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSUTGPPNQPQPW-OUAUKWLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN2CCCCC2C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN2CCCC[C@@H]2[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R,9R)-2-Methyl-octahydro-2H-quinolizidine-1-methanol

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